Methyl N-methylanthranilate

Description

Methyl 2-(methylamino)benzoate has been reported in Glycine max, Citrus reticulata, and other organisms with data available.

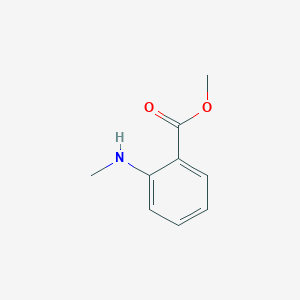

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOWHGSUZUUUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052581 | |

| Record name | Methyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma | |

| Record name | Methyl N-methylanthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

91 °C | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.120 @ 15 °C, 1.124-1.132 | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

85-91-6 | |

| Record name | Methyl N-methylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-methylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl anthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(methylamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-methylanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z37T562P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18.5-19.5 °C, 19 °C | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl N-methylanthranilate CAS number 85-91-6 properties

An In-depth Technical Guide to Methyl N-methylanthranilate (CAS 85-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 85-91-6) is an aromatic compound with significant applications in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its core properties, synthesis, analytical methods, and safety profile. It is a benzoate (B1203000) ester and a secondary amino compound, functionally related to N-methylanthranilic acid.[1] Known for its characteristic grape-like and mandarin orange peel-like odor, it is a component of various essential oils but is also produced synthetically.[1] This document consolidates key technical data, presents experimental protocols, and visualizes complex workflows to support research and development activities.

Chemical and Physical Properties

This compound is a pale yellow liquid that may solidify at cooler temperatures, exhibiting a bluish fluorescence.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85-91-6 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][5][6][7] |

| Molecular Weight | 165.19 g/mol | [1][6] |

| Appearance | Pale yellow to amber clear liquid to solid | [3][4] |

| Odor | Fruity, musty, sweet, neroli, powdery, phenolic, wine-like; orange and mandarin peel-like | [1] |

| Melting Point | 17-19 °C | [1][5][] |

| Boiling Point | 256-258 °C | [1][5][] |

| Density | 1.126 g/mL at 25 °C | [1][5][] |

| Flash Point | >102.6 °C (>230 °F) | [1][5] |

| Refractive Index | n20/D 1.579 - 1.581 | [1][] |

| Solubility | Insoluble in water; slightly soluble in glycerol; soluble in oils and miscible with ethanol, DMSO, and diethyl ether.[6][9] | [6][9] |

| Vapor Pressure | 2.74 Pa at 25 °C | [1] |

| LogP (Octanol/Water) | 2.81 - 3.084 at 25 °C | [1][10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy: 1H NMR and 13C NMR spectral data are available and have been cataloged in spectral databases.[6][9]

-

Infrared (IR) Spectroscopy: IR spectral data has been collected and is available for reference.[6][9]

-

Mass Spectrometry (MS): Mass spectral data is available, aiding in molecular weight determination and structural elucidation.[6]

-

UV Spectroscopy: UV spectral data has also been recorded.[9]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[2] This process is favored for its high yield and purity.[2][11]

Experimental Protocol: Reductive Alkylation of Methyl Anthranilate

This protocol is based on a method described in U.S. Patent 4,633,009.[2]

Materials:

-

Methyl anthranilate

-

Ethyl acetate (B1210297)

-

5% Palladium on carbon catalyst

-

37% aqueous formaldehyde solution

-

Hydrogen gas

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution)

Procedure:

-

In a pressure reactor (e.g., a 2 L Parr pressure reactor), combine methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), and 5% palladium on carbon catalyst (30 g).[2]

-

Cool the mixture to 5 °C.

-

Add 37% aqueous formaldehyde solution (160 mL, 2.12 mol) to the cooled mixture.[2]

-

Pressurize the reactor with hydrogen to an initial pressure of 50 psig and maintain continuous stirring.[2]

-

Continue the reaction at 25 °C until hydrogen uptake ceases (approximately 6 hours).[2]

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic components.[2]

-

Separate the organic layer and wash it with a saturated sodium chloride solution (100 mL).[2]

-

Dry the organic layer.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by distillation to yield this compound as a colorless liquid. The expected boiling point is 130°-133° C at 12 mmHg.[2]

Expected Yield: Approximately 85-96.5% of the theoretical yield, with a purity of 97-99% as determined by GLC.[2]

Analytical Methods

The quantification and identification of this compound in various matrices, such as flavorings and fragrances, are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information. A typical workflow involves sample preparation, injection into the GC system for separation, and detection by a mass spectrometer.

Liquid Chromatography (LC): For non-volatile samples or when derivatization is not desired, liquid chromatography can be employed. A method for determining methyl anthranilate in beverages uses a C18 column with a mobile phase of acetonitrile (B52724) and potassium phosphate (B84403) buffer, with UV detection.[12] This methodology can be adapted for this compound.

Applications

This compound is a valuable ingredient in several industries due to its distinct aroma and flavor profile.

-

Fragrance Industry: It is extensively used in perfumes, soaps, detergents, shampoos, and various cosmetic products.[2] Its sweet, floral, and fruity notes make it a popular choice for creating complex scents.

-

Flavor Industry: This compound is widely used in flavor compositions, particularly for grape, "Tutti-frutti," and citrus blends.[2] It is also found naturally in citrus fruits and honey.[3]

-

Biological Activity: Recent studies have highlighted its potential biological activities, including antinociceptive (pain-relieving) and antiparasitic effects.[][13]

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory bodies. The primary toxicological concern is its phototoxicity.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat (female) | Oral | > 2,000 mg/kg | [10] |

| Acute Dermal LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [10] |

| Skin Irritation | Rat | Dermal | Does not cause skin irritation (24h) | [10] |

| Eye Irritation | - | - | Causes serious eye irritation (H319) | [10] |

| Phototoxicity | Human | Dermal | Phototoxic; NOEL = 0.5% | [3][14] |

Phototoxicity: this compound is known to be phototoxic, meaning it can cause skin irritation or damage when exposed to UV light.[3][14][15] Due to this property, its use is restricted in leave-on products.[14][15] The Scientific Committee on Consumer Safety (SCCS) has stated that it should not be used in sunscreen products or those marketed for UV exposure.[15] It is considered safe for use up to 0.1% in leave-on products and 0.2% in rinse-off products.[15]

Nitrosamine Formation: As a secondary amine, this compound has the potential to form nitrosamines in the presence of nitrosating agents.[16][17] Nitrosamines are a class of compounds that are often carcinogenic.[17]

Handling and Storage: It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including eye protection.[10] It should be stored in a tightly closed container in a cool place.[][9]

Regulatory Information

This compound is regulated by various bodies for its use in food and cosmetic products.

-

FDA: It is listed by the FDA as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[4]

-

IFRA: The International Fragrance Association (IFRA) has set standards restricting its use concentration in leave-on products due to its phototoxic effects.[15]

-

SCCS (Europe): The Scientific Committee on Consumer Safety has issued opinions on its safety in cosmetic products, recommending concentration limits for different product types.[14][15]

References

- 1. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 2. US4633009A - Synthesis of this compound - Google Patents [patents.google.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. dimethyl anthranilate, 85-91-6 [thegoodscentscompany.com]

- 5. AB125570 | CAS 85-91-6 – abcr Gute Chemie [abcr.com]

- 6. This compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 9. Page loading... [guidechem.com]

- 10. manuals.plus [manuals.plus]

- 11. prepchem.com [prepchem.com]

- 12. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. perfumersworld.com [perfumersworld.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Physical and chemical properties of methyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylamino)benzoate, also known as methyl N-methylanthranilate, is an aromatic ester with the chemical formula C₉H₁₁NO₂. It is a naturally occurring compound found in various essential oils, notably from mandarin leaves, and is characterized by a fruity, grape-like aroma.[1][2] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 2-(methylamino)benzoate. It includes detailed experimental protocols for its synthesis, purification, and analysis, intended for use in research and development settings.

Chemical and Physical Properties

Methyl 2-(methylamino)benzoate is a colorless to pale yellow liquid at room temperature, solidifying at temperatures below 17-19°C.[1][3] It is the methyl ester of N-methylanthranilic acid and is classified as a secondary amino compound and a substituted aniline.[1]

General and Physical Properties

The key physical and identifying properties of methyl 2-(methylamino)benzoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 85-91-6 | [2] |

| Appearance | Colorless to Yellow Liquid (>19°C), Solid (<17°C) | [1][3] |

| Odor | Fruity, musty, sweet, grape-like | [1][3] |

| Melting Point | 17-19 °C | [1][2][3] |

| Boiling Point | 256 °C | [1][2][3] |

| Density | 1.126 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.579 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Water Solubility | 329.792 mg/L at 30 °C | [1][2] |

Chemical and Spectroscopic Data

This section details the chemical and spectroscopic characteristics of the compound.

| Property | Value | Reference |

| IUPAC Name | methyl 2-(methylamino)benzoate | [4] |

| Synonyms | This compound, Dimethyl anthranilate | [2][3] |

| pKa | 2.80 ± 0.10 (Predicted) | [1][2] |

| LogP | 2.81-3.08 at 25°C | [1] |

| Solubility | Miscible with ethanol, DMSO, and diethyl ether | [1][2][3] |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~3.8 (s, 3H), ~2.9 (s, 3H) | |

| IR (Neat) | C=O stretch: ~1680 cm⁻¹, C-N stretch: ~1250 cm⁻¹, N-H stretch: ~3400 cm⁻¹ | [5] |

| Mass Spectrum (EI) | m/z 165 (M+), 134, 105, 77 | [6][7] |

Experimental Protocols

Synthesis

Methyl 2-(methylamino)benzoate is commonly synthesized via two primary routes: the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1][8]

This method involves the reaction of methyl anthranilate with formaldehyde (B43269) in the presence of a hydrogenation catalyst.[9]

Materials:

-

Methyl anthranilate

-

Formaldehyde (aqueous or alcoholic solution)

-

Water-miscible solvent (e.g., isopropanol, methanol)[9]

-

Hydrogenation catalyst (e.g., Palladium on charcoal, 5% by weight)[9]

-

Pressurized reaction vessel (autoclave)

-

Hydrogen gas

Procedure:

-

In a pressure reactor, dissolve methyl anthranilate in a suitable water-miscible solvent like isopropanol.[9]

-

Add an equimolar amount of formaldehyde solution to the reactor.[9]

-

Add the hydrogenation catalyst to the mixture.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 1034 to 6895 kPa (150 to 1000 psi).[9]

-

Heat the reaction mixture to a temperature between 35-75°C with continuous agitation.[9]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting product can be purified by fractional vacuum distillation.[9]

A one-pot synthesis can be achieved starting from isatoic anhydride (B1165640), which avoids handling methyl anthranilate directly.[1]

Materials:

-

Isatoic anhydride

-

Polar aprotic solvent (e.g., dry Dimethylformamide - DMF)

-

Solid potassium hydroxide (B78521) (85%)

-

Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)[1]

-

Water

Procedure:

-

To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.[1]

-

In a separate flask, dissolve isatoic anhydride in dry DMF.

-

Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes. Stir for an additional 15 minutes.[1]

-

Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 40°C.[1]

-

Stir the solution at ambient temperature for 30 minutes.

-

Add methanol and stir for 15 minutes at 25°C.[1]

-

Heat the mixture to distill off the methanol.

-

Once the temperature reaches 100°C, cool the mixture to 20°C.[1]

-

Add water and extract the product twice with hexane.[1]

-

Combine the hexane phases, wash with water, and remove the solvent using a rotary evaporator.[1]

Purification

The primary method for purifying crude methyl 2-(methylamino)benzoate is fractional distillation under reduced pressure.[1][9]

Materials:

-

Crude methyl 2-(methylamino)benzoate

-

Distillation apparatus with a Vigreux column

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude product in the distillation flask.

-

Apply vacuum to the system.

-

Gently heat the flask.

-

Collect the fraction that distills at 130-131°C at 15 mm Hg.[1]

-

Characterize the purity of the collected fraction using Gas Chromatography (GC).

Analysis

The identity and purity of methyl 2-(methylamino)benzoate are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Detector: Scan range 50-300 m/z. The expected molecular ion peak is at m/z 165.[7]

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV detector at ~254 nm or fluorescence detector.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(methylamino)benzoate.

References

- 1. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 2. Methyl 2-(methylamino)benzoate | 85-91-6 | FM106388 [biosynth.com]

- 3. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]

- 6. Methyl 2-(methylamino)benzoate(85-91-6) MS [m.chemicalbook.com]

- 7. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]

- 8. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 9. EP0190667B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

The Occurrence of Methyl N-methylanthranilate in Citrus Oils: A Technical Guide

An in-depth exploration of the natural presence, biosynthesis, and analytical methodologies for Methyl N-methylanthranilate in various citrus essential oils, tailored for researchers, scientists, and professionals in drug development.

This compound, a significant contributor to the characteristic aroma of certain citrus fruits, is a naturally occurring ester found in the essential oils of various citrus species. Its presence is particularly prominent in mandarin and petitgrain oils, where it can be a major constituent. This guide provides a comprehensive overview of the quantitative occurrence of this compound across different citrus varieties, details the analytical protocols for its identification and quantification, and illustrates its biosynthetic pathway.

Quantitative Analysis of this compound in Citrus Oils

The concentration of this compound varies significantly among different citrus species and even between different parts of the same plant (e.g., peel vs. leaf). The following table summarizes the quantitative data reported in the literature for the presence of this compound in a range of citrus essential oils.

| Citrus Species | Common Name | Plant Part | Concentration (%) | Reference(s) |

| Citrus reticulata | Mandarin | Leaf (Petitgrain) | up to 89.93 | [1] |

| Citrus reticulata | Mandarin | Peel | 0.1 - 0.7 | |

| Citrus clementina | Clementine | Not Specified | 0.03 | |

| Citrus sinensis | Sweet Orange | Peel | 0.009 | [2] |

| Citrus paradisi | Grapefruit | Peel | Present | [3] |

| Citrus aurantium | Bitter Orange | Flower (Neroli) | Present | |

| Citrus junos | Yuzu | Not Specified | Present | |

| Citrus limon | Lemon | Not Specified | Present |

Experimental Protocols for Analysis

The identification and quantification of this compound in citrus essential oils are primarily achieved through chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in essential oils.

Sample Preparation:

-

Dilute the citrus essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as acetone (B3395972) or hexane.[4]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 4.0 min.

-

Data Analysis:

Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley. Quantification can be performed using an internal standard method. The characteristic ions for this compound in SIM mode are m/z 151 (quantification ion), 120, and 119 (qualitative ions).

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the quantification of less volatile or thermally labile compounds.

Sample Preparation:

-

Accurately weigh the citrus essential oil sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Detector: Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm, 248 nm, and 336 nm have been reported as suitable for the analysis of Methyl anthranilate.[5]

-

Injection Volume: 10 µL.

Quantification:

Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations.

Biosynthesis of this compound in Citrus

This compound is a secondary metabolite derived from the primary metabolic pathway of L-tryptophan synthesis. The biosynthesis begins with anthranilate, an intermediate in this pathway. The process involves enzymatic methylation steps. In citrus, it is understood that a salicylic (B10762653) acid methyltransferase (SAMT) is capable of methylating anthranilate.

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Workflow for Citrus Oil Analysis

The general workflow for the analysis of this compound in citrus essential oils involves sample acquisition, extraction of the essential oil, chromatographic separation and detection, and subsequent data analysis for identification and quantification.

Caption: General workflow for analyzing this compound in citrus oils.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Citrus sinensis Essential Oils an Innovative Antioxidant and Antipathogenic Dual Strategy in Food Preservation against Spoliage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile constituents of redblush grapefruit (Citrus paradisi) and pummelo (Citrus grandis) peel essential oils from Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

An In-Depth Technical Guide on Methyl N-methylanthranilate as a Plant Metabolite in Citrus reticulata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate, a key volatile metabolite in Citrus reticulata (mandarin orange), plays a significant role in the fruit's characteristic aroma and possesses noteworthy bioactive properties. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and physiological functions of this compound in Citrus reticulata. It summarizes quantitative data on its distribution within the plant, details experimental protocols for its analysis, and illustrates the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery.

Introduction

This compound is an anthranilate-derived volatile organic compound that contributes significantly to the distinctive aroma of mandarin oranges (Citrus reticulata)[1]. Beyond its role as a flavor and fragrance compound, this metabolite has garnered scientific interest for its potential pharmacological activities, including analgesic, anti-anxiety, and antidepressant-like effects[2]. Found in various parts of the plant, including the leaves and fruit peel, its concentration can vary depending on the tissue type and developmental stage[1][3][4]. Understanding the biosynthesis and regulation of this compound is crucial for harnessing its potential in various applications, from food and fragrance industries to pharmaceutical development.

Quantitative Distribution of this compound in Citrus reticulata

The concentration of this compound varies considerably across different tissues of the Citrus reticulata plant. The highest concentrations are typically found in the essential oil extracted from the leaves, with some studies reporting it as the major constituent.

Table 1: Quantitative Data of this compound in Citrus reticulata

| Plant Tissue | Variety | Concentration | Analytical Method | Reference |

| Leaves (Essential Oil) | Blanco | 89.93% | GC/MS | [1] |

| Peel (Essential Oil) | Ponkan | < 1% | Not specified | [4] |

| Fruit Peels | Kinnow | Present | Methanolic Extraction, Spectral Analysis | [5] |

Further research is required to quantify the absolute concentrations in various tissues (e.g., µg/g fresh weight) and to understand the changes in its levels throughout the different developmental stages of the fruit.

Biosynthesis of this compound

The biosynthesis of this compound in Citrus reticulata originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and a wide array of secondary metabolites.

The pathway commences with the synthesis of anthranilate from chorismate. Anthranilate then serves as a crucial branch-point intermediate, leading to the biosynthesis of tryptophan or being channeled towards the production of various specialized metabolites, including this compound[6]. The formation of this compound involves a two-step methylation process:

-

N-methylation of Anthranilate: The first step is the methylation of the amino group of anthranilate to form N-methylanthranilate. This reaction is catalyzed by an anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[7]. While ANMT has been identified in other species of the Rutaceae family, the specific gene and enzyme in Citrus reticulata remain to be definitively characterized[7][8].

-

O-methylation of N-methylanthranilate: The subsequent step involves the methylation of the carboxyl group of N-methylanthranilate to yield this compound. This esterification is catalyzed by an O-methyltransferase (OMT) , also using SAM as the methyl donor. Several OMT genes have been identified in Citrus species, some of which are involved in the methylation of flavonoids and other secondary metabolites[9][10][11][12][13]. It is plausible that a specific or promiscuous OMT is responsible for this final step in the biosynthesis of this compound.

Signaling Pathways and Physiological Functions

The precise signaling pathways involving this compound in Citrus reticulata are not yet fully elucidated. However, as a volatile compound, it is likely involved in plant-environment interactions, such as attracting pollinators or defending against herbivores. The pungent nature of this compound in the leaves suggests a potential role in deterring herbivory[1][14].

Furthermore, studies on other anthranilate derivatives in plants suggest their involvement in stress responses. The accumulation of such compounds can be part of the plant's defense mechanism against various biotic and abiotic stresses. The regulation of the shikimate pathway and the enzymes involved in the biosynthesis of this compound are likely under complex transcriptional control, potentially influenced by developmental cues and environmental stimuli.

Experimental Protocols

Extraction of this compound from Citrus reticulata Tissues

Objective: To extract this compound from various plant tissues for subsequent quantification.

Materials:

-

Fresh plant material (leaves, peel, or juice)

-

Liquid nitrogen

-

Dichloromethane (B109758) (CH₂Cl₂) or hexane (B92381)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Mortar and pestle or a homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials for storage

Protocol:

-

Sample Preparation:

-

For leaves and peel, wash the fresh tissue with deionized water and pat dry.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

For juice, centrifuge to remove any solid pulp.

-

-

Solvent Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 5-10 g) or a known volume of juice to a centrifuge tube.

-

Add a suitable volume of dichloromethane or hexane (e.g., 20-40 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonicate the mixture in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic phase from the plant debris or aqueous phase.

-

-

Concentration and Drying:

-

Carefully collect the supernatant (organic phase) and transfer it to a clean flask.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Filter the extract to remove the sodium sulfate.

-

Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 30-35°C) to avoid loss of the volatile compound.

-

Transfer the concentrated extract to a glass vial for analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted samples.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound in dichloromethane or hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Injection: Inject 1 µL of the concentrated plant extract and each standard solution into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each run.

-

Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The characteristic ions for this compound (m/z 165, 134, 106) should be present.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the isolated this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Expected Chemical Shifts (¹H NMR, 400 MHz, CDCl₃):

-

δ 7.95 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)

-

δ 7.42 (ddd, J = 8.6, 7.2, 1.6 Hz, 1H, Ar-H)

-

δ 6.69 (d, J = 8.5 Hz, 1H, Ar-H)

-

δ 6.60 (td, J = 7.5, 0.9 Hz, 1H, Ar-H)

-

δ 3.87 (s, 3H, -OCH₃)

-

δ 2.92 (d, J = 5.1 Hz, 3H, -NCH₃)

-

A broad singlet for the N-H proton may also be observed.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Expected Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃):

-

δ 169.0 (C=O)

-

δ 151.2 (Ar-C)

-

δ 134.6 (Ar-CH)

-

δ 131.7 (Ar-CH)

-

δ 114.5 (Ar-C)

-

δ 110.9 (Ar-CH)

-

δ 110.3 (Ar-CH)

-

δ 51.6 (-OCH₃)

-

δ 29.5 (-NCH₃)

Conclusion and Future Directions

This compound is a significant metabolite in Citrus reticulata, contributing to its aroma and possessing potential bioactivities. This guide has summarized the current knowledge on its distribution, biosynthesis, and analytical methodologies. However, several areas warrant further investigation.

Future research should focus on:

-

Comprehensive Quantification: A detailed quantitative analysis of this compound in different cultivars of Citrus reticulata, across various tissues, and at distinct developmental stages is needed to understand its accumulation dynamics.

-

Enzyme Characterization: The specific anthranilate N-methyltransferase and O-methyltransferase responsible for the biosynthesis of this compound in Citrus reticulata need to be identified and functionally characterized at the genetic and protein levels.

-

Regulatory Mechanisms: Elucidating the transcriptional and post-transcriptional regulation of the biosynthetic pathway will provide insights into how its production is controlled.

-

Signaling and Ecological Roles: Investigating the precise signaling pathways and the ecological functions of this compound in plant defense and pollinator attraction will enhance our understanding of its biological significance.

A deeper understanding of this metabolite will not only be valuable for the citrus industry but also pave the way for its potential application in the development of novel pharmaceuticals and natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. currentsci.com [currentsci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of a caffeoyl-CoA O-methyltransferase-like enzyme involved in biosynthesis of polymethoxylated flavones in Citrus reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of a Flavonoid 3'/5'/7- O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl N-methylanthranilate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl N-methylanthranilate (CAS No. 85-91-6), a key aromatic compound utilized in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside experimental protocols and a visual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.86 | s | 3H | N-CH ₃ |

| 3.84 | s | 3H | O-CH ₃ |

| 6.59 | d | 1H | Ar-H |

| 6.66 | t | 1H | Ar-H |

| 7.37 | t | 1H | Ar-H |

| 7.89 | d | 1H | Ar-H |

| s: singlet, d: doublet, t: triplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 29.1 | N-C H₃ |

| 51.4 | O-C H₃ |

| 110.1 | Ar-C |

| 111.9 | Ar-C |

| 115.7 | Ar-C |

| 131.6 | Ar-C |

| 134.3 | Ar-C |

| 151.7 | Ar-C -N |

| 169.0 | C =O |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3416 | 63 | N-H Stretch |

| 3060 | 85 | Aromatic C-H Stretch |

| 2948 | 76 | Aliphatic C-H Stretch |

| 2842 | 86 | Aliphatic C-H Stretch |

| 1686 | 13 | C=O (Ester) Stretch |

| 1599 | 12 | Aromatic C=C Stretch |

| 1572 | 19 | Aromatic C=C Stretch |

| 1514 | 22 | N-H Bend |

| 1454 | 43 | C-H Bend |

| 1432 | 44 | C-H Bend |

| 1308 | 51 | C-N Stretch |

| 1248 | 26 | C-O (Ester) Stretch |

| 1160 | 50 | |

| 1084 | 49 | |

| 958 | 81 | |

| 749 | 24 | Aromatic C-H Bend (ortho-disubstituted) |

| 665 | 73 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A precise UV-Vis spectrum for this compound was not available in the searched databases. However, data for the closely related compound, Methyl anthranilate, in cyclohexane (B81311) reveals absorption maxima that can serve as an estimate. One source also indicates a UV absorption maximum for this compound at 434 nm.[1] Another study focusing on phototoxicity mentions a peak absorbance at 350 nm.

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were sourced from the Spectral Database for Organic Compounds (SDBS).

-

Instrumentation : 90 MHz Spectrometer for ¹H NMR and 22.49 MHz for ¹³C NMR.

-

Sample Preparation : The sample was dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Solvent : CDCl₃

-

Temperature : Ambient

-

Reference : Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Solvent : CDCl₃

-

Temperature : Ambient

-

Reference : CDCl₃ at 77.0 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR data was obtained from the Spectral Database for Organic Compounds (SDBS).

-

Instrumentation : The specific model of the FT-IR spectrometer is not detailed in the database. A common instrument for such analyses is a Bruker Tensor series FT-IR spectrometer.

-

Sample Preparation : The spectrum was acquired using the liquid film method. A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

-

Data Acquisition :

-

Method : Transmittance

-

Spectral Range : Typically 4000-400 cm⁻¹

-

Resolution : Typically 4 cm⁻¹

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum of a compound like this compound is as follows.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

-

Data Acquisition :

-

Solvent : Ethanol (or other suitable UV-transparent solvent).

-

Cuvette : 1 cm path length quartz cuvette.

-

Scan Range : 200-800 nm.

-

Blank : The spectrum of the pure solvent is recorded first as a baseline and automatically subtracted from the sample spectrum.

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

References

The Biological Activity of Methyl N-methylanthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate (MNM), a naturally occurring ester found in citrus fruits, possesses a diverse range of biological activities with significant implications for various scientific fields. This technical guide provides an in-depth analysis of the core biological effects of MNM, including its well-documented phototoxicity, its efficacy as an avian and insect repellent, and its emerging potential as an antinociceptive agent. This document summarizes key quantitative data, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular pathways.

Phototoxicity and Photogenotoxicity

A primary biological characteristic of this compound is its phototoxicity upon exposure to ultraviolet A (UVA) radiation and sunlight. This property is of particular concern in the cosmetics industry, where MNM is used as a fragrance ingredient.

Mechanism of Action

Upon exposure to UVA radiation, MNM undergoes photo-activation, leading to the generation of excessive intracellular reactive oxygen species (ROS), specifically the superoxide (B77818) anion radical via a Type-I photodynamic reaction.[1] This oxidative stress initiates a cascade of cellular damage, including lysosomal destabilization and mitochondrial membrane depolarization.[1] The resulting DNA damage, including fragmentation and double-strand breaks, triggers an apoptotic response in human skin keratinocytes.[1] This is evidenced by the phosphorylation of the H2AX histone protein and the upregulation of apoptotic marker genes such as cytochrome-C, caspase-9, and caspase-3.[1]

Figure 1: Phototoxicity signaling pathway of this compound.

Quantitative Data

| Assay Type | Cell Line | MNM Concentration | UVA Dose | Result | Reference |

| Cell Viability (MTT & NRU) | HaCaT | 0.0001% - 0.0025% | 5.4 J/cm² | Dose-dependent decrease in cell viability | [1] |

| Phototoxicity (3T3 NRU) | 3T3 Fibroblasts | > 0.3 µg/mL | 5 J/cm² | IC50 (+UVA) = 0.3 µg/mL | [2] |

| Cytotoxicity (3T3 NRU) | 3T3 Fibroblasts | > 1.2 µg/mL | - | IC50 (-UVA) = 1.2 µg/mL | [2] |

| Human Phototoxicity | Human Volunteers | 1.0% | 16 J/cm² UVA + 0.75 MED UVB | Phototoxic reactions in 14/35 subjects | [3] |

| Human Phototoxicity | Human Volunteers | 0.5% | 16 J/cm² UVA + 0.75 MED UVB | No phototoxic reactions in 26 subjects (NOEL) | [3] |

Experimental Protocols

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with MNM solutions at various concentrations (0.0001% to 0.0025%) in serum-free DMEM.

-

Irradiation: One set of plates is exposed to a UVA source with an intensity of 1.5 mW/cm² to deliver a total dose of 5.4 J/cm². Another set is kept in the dark as a control.

-

MTT Assay: After irradiation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and absorbance is measured at 570 nm.

-

Neutral Red Uptake (NRU) Assay: Following irradiation, cells are incubated with a medium containing neutral red dye for 3 hours. The dye is then extracted using a destain solution (50% ethanol, 49% water, 1% acetic acid), and absorbance is read at 540 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

-

Cell Preparation: HaCaT cells are treated with MNM and irradiated as described above.

-

Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis buffer (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) to remove cell membranes and proteins.

-

Alkaline Unwinding: Slides are placed in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Electrophoresis is performed at a low voltage to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

-

Protein Extraction: Following treatment and irradiation, total protein is extracted from HaCaT cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated H2AX (γ-H2AX), cleaved caspase-9, or cleaved caspase-3.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Repellent Activity

This compound is a potent repellent for both birds and insects, acting through chemosensory irritation.

Mechanism of Action

In birds, MNM acts as a primary irritant, stimulating the trigeminal nerves in the beak, eyes, and throat, which results in a painful sensation and subsequent avoidance behavior. The proposed mechanism for its insect repellent activity involves the activation of the same olfactory receptors that are targeted by DEET, located in a structure on the antennae known as the sacculus.[4] This suggests an interaction with specific chemosensory receptors, likely including members of the Transient Receptor Potential (TRP) channel family, such as TRPA1, which are known to be involved in detecting noxious chemical stimuli.

Figure 2: Proposed repellent mechanisms of this compound.

Quantitative Data

| Species | Test Type | MNM Concentration | Result | Reference |

| Long-billed Corellas | Field Trial (Oats) | 0.8% (w/w) | Significantly reduced consumption compared to untreated oats | [1] |

| Various Bird Species | Field Trial (Cherries) | Not specified | 43% to 98% reduction in damage | [2] |

| Various Bird Species | Field Trial (Blueberries) | Not specified | 65% to 99% reduction in depredation | [2] |

| Various Bird Species | Field Trial (Wine Grapes) | Not specified | 58% to 88% reduction in feeding | [2] |

| Starlings | Aviary Trial (Cherries/Blueberries) | 0.25% (v/v) | Feeding stopped within 5 minutes | [5] |

| Drosophila suzukii (Summer morph) | Laboratory Bioassay | Not specified | Repellent activity observed | [6] |

| Drosophila suzukii (Winter morph) | Laboratory Bioassay | Not specified | Repellent activity observed | [6] |

Experimental Protocols

-

Study Site: An area with a known population of the target bird species is selected.

-

Treatment Application: A formulation of MNM is applied to a food source (e.g., grains, fruits) at a specified concentration. Control plots with untreated food are also established.

-

Data Collection: The amount of food consumed from both treated and untreated plots is measured over a defined period. Bird activity, including the number of birds and their feeding behavior, is observed and recorded.

-

Analysis: The efficacy of the repellent is determined by comparing the consumption and bird activity between the treated and control plots.

-

Test Arena: A two-choice olfactometer or a similar apparatus is used to assess the preference of the target insect species.

-

Odor Source: One chamber of the olfactometer contains a food source or attractant treated with MNM, while the other contains an untreated control.

-

Insect Release: A cohort of insects is released into the central chamber of the olfactometer.

-

Data Collection: The number of insects that move into the treated and control chambers is counted over a set period.

-

Analysis: A repellency index is calculated based on the distribution of the insects between the two chambers.

Antinociceptive Activity

This compound has been identified as the compound responsible for the pungent sensation in citrus leaves, which is associated with antinociceptive (pain-reducing) effects.[7]

Mechanism of Action

The antinociceptive properties of MNM are thought to be mediated through its interaction with nociceptive pathways.[8] While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of TRP channels, which are key players in pain and temperature sensation. The pungent nature of MNM suggests a possible interaction with TRPA1 or TRPV1 channels on sensory neurons. Studies on related N-methylanthranilate esters have shown that their antinociceptive effects can involve opioidergic, adrenergic, nitrergic, and serotoninergic pathways, as well as ATP-sensitive potassium (KATP) channels.[9]

References

- 1. caws.org.nz [caws.org.nz]

- 2. researchgate.net [researchgate.net]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antinociceptive and Analgesic Potential of Anthranilate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate derivatives, a class of compounds structurally related to salicylic (B10762653) acid, have long been recognized for their therapeutic potential in managing pain and inflammation.[1] As non-steroidal anti-inflammatory drugs (NSAIDs), their primary mechanism of action has traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes. However, emerging research is progressively unveiling a more complex pharmacological profile, implicating other signaling pathways that contribute to their antinociceptive and analgesic effects. This in-depth technical guide provides a comprehensive overview of the current understanding of anthranilate derivatives, focusing on their quantitative efficacy, the experimental methodologies used for their evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel analgesic agents.

Mechanism of Action: Beyond COX Inhibition

The analgesic and anti-inflammatory properties of anthranilate derivatives are multifaceted. While the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway remains a cornerstone of their mechanism, a growing body of evidence points to their interaction with other crucial signaling cascades involved in nociception.

Cyclooxygenase (COX) Inhibition

The most well-established mechanism of action for anthranilate derivatives is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, anthranilate derivatives reduce the production of prostaglandins, thereby alleviating inflammatory pain and hyperalgesia. The differential inhibition of COX-1 and COX-2 isoforms is a critical factor in the safety and efficacy profile of these drugs.

dot

Caption: Inhibition of COX-1 and COX-2 by anthranilate derivatives.

Modulation of Ion Channels

Recent studies have highlighted the role of certain anthranilate derivatives, particularly fenamates, as modulators of various ion channels that play a critical role in neuronal excitability and pain signaling.

-

Potassium (K+) Channel Activation: Some fenamates have been shown to activate Slo2.1 (a sodium-activated potassium channel), which can lead to hyperpolarization of neuronal membranes and a reduction in neuronal excitability. This action would contribute to their analgesic effects by dampening the transmission of nociceptive signals.

-

Voltage-Gated Sodium (Na+) Channel Inhibition: Several fenamates, including mefenamic acid and flufenamic acid, have been found to inhibit voltage-gated sodium channels (VGSCs), particularly the Nav1.7 and Nav1.8 subtypes, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[2] By blocking these channels, fenamates can directly reduce the transmission of pain signals.

dot

References

An In-Depth Technical Guide to the Mechanism of Action of Methyl N-methylanthranilate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylanthranilate (DMA), a naturally occurring compound found in citrus fruits, is a molecule of significant interest due to its diverse biological activities. While primarily known for its use as a fragrance and flavoring agent, DMA exhibits a range of effects on various biological systems, including phototoxicity in human skin, repellent properties in birds and insects, and potential antinociceptive (analgesic) effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound, with a focus on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Mechanism of Action in Mammalian Systems

Phototoxicity and Photogenotoxicity in Human Keratinocytes

The most extensively studied mechanism of action of this compound in mammalian systems is its phototoxicity upon exposure to ultraviolet A (UVA) radiation and sunlight. In human keratinocytes, photo-activated DMA triggers a cascade of events leading to cellular damage and apoptosis[1].

The process is initiated by the absorption of UVA light by DMA, leading to its photo-degradation and the generation of excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals, through a Type-I photodynamic reaction. This oxidative stress results in the destabilization of lysosomes and depolarization of the mitochondrial membrane[1].

The subsequent cellular damage includes DNA fragmentation, as observed by the olive tail moment in comet assays, and DNA double-strand breaks, indicated by the phosphorylation of the H2AX histone protein and the formation of photo-micronuclei[1]. Furthermore, photo-activated DMA upregulates the expression of the oxidative stress marker gene hemeoxygenase-1 (HO-1) and key apoptotic marker genes, including cytochrome-C, caspase-9, and caspase-3. The activation of the caspase cascade ultimately leads to programmed cell death (apoptosis) in skin keratinocytes[1].

Antinociceptive (Analgesic) Effects

This compound is the compound responsible for the pungent sensation in the leaves of Citrus reticulata Blanco. This pungency suggests a potential interaction with nociceptive pathways, making it a candidate for analgesic research. While the exact mechanism is not fully elucidated, it is hypothesized to involve the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are key players in pain and temperature sensation.

The related compound, methyl anthranilate, has been shown to activate chicken TRPA1 channels and induce an increase in intracellular calcium in trigeminal neurons, which are responsible for sensory perception in the face. It is plausible that DMA shares a similar mechanism. Activation of these non-selective cation channels would lead to depolarization of nociceptive neurons and the sensation of pungency. Prolonged activation can lead to desensitization of these channels, which is a known mechanism for achieving analgesia.

Metabolism

In rats and humans, this compound is primarily metabolized in the liver through hydrolysis to N-methylanthranilic acid. A minor pathway involves N-demethylation to yield anthranilic acid. The ratio of N-methylanthranilic acid to anthranilic acid formation is approximately 20:1. These metabolites are subsequently eliminated in the urine. Studies in guinea pig liver microsomes have shown that the hydrolytic activity is significantly higher in microsomes compared to the cytosol and is inhibited by carboxylesterase inhibitors. The N-demethylation is inhibited by a cytochrome P450 inhibitor.

Mechanism of Action in Non-Mammalian Systems

Avian Repellency

This compound acts as a bird repellent by stimulating the trigeminal nerves in the beak, eyes, and throat of birds. This stimulation causes a painful or irritating sensation, leading to an avoidance response. The trigeminal system in birds is responsible for nociception (the perception of pain). The primary afferent neurons of the trigeminal nerve project to the principal sensory nucleus (PrV) and the descending trigeminal tract in the brainstem, which then relay the aversive signal to higher brain centers, resulting in the bird learning to avoid the source of the irritant.

Insect Repellency

As an insect repellent, particularly against species like the spotted wing drosophila (Drosophila suzukii), this compound is believed to act on the olfactory system. It targets the same olfactory sensory neurons that are responsive to the widely used repellent DEET. These neurons express the Ionotropic Receptor 40a (Ir40a), which is located in a sensory structure on the antennae known as the sacculus. Activation of the Ir40a receptor by DMA is thought to trigger a downstream signaling cascade within the neuron, leading to an action potential and subsequent aversive behavior in the insect.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Phototoxicity and General Toxicity Data

| Parameter | Species/System | Value | Reference |

| Cell Viability Reduction | Human Keratinocytes (HaCaT) | Significant reduction at 0.0001%-0.0025% with 5.4 J/cm² UVA | [1] |

| No Observed Adverse Effect Level (NOAEL) for Phototoxicity | Human | 0.5% | [2][3][4] |